6-Acetylbenzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC18666712
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8O4 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 6-acetyl-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | DHNVMKHYFMDCPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(O2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
6-Acetylbenzofuran-2-carboxylic acid belongs to the class of benzofuran carboxylic acids, which are heterocyclic compounds featuring a fused benzene and furan ring. Its molecular formula is C₁₁H₈O₄, with a molecular weight of 204.18 g/mol. The compound’s structure combines a planar benzofuran core with polar functional groups (–COOH and –COCH₃), enabling diverse intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Purity (Typical) | >99% |
| Solubility | Moderate in polar solvents |
The acetyl group at the 6-position introduces steric and electronic effects that influence the compound’s reactivity, while the carboxyl group enables salt formation or esterification for derivative synthesis .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 6-acetylbenzofuran-2-carboxylic acid typically begins with functionalization of benzofuran precursors. A common strategy involves:
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Friedel-Crafts Acylation: Introducing the acetyl group to the benzofuran ring using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃.
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Oxidation: Subsequent oxidation of side chains or protective group manipulations to install the carboxylic acid moiety .
This multi-step process achieves yields exceeding 70%, with purity optimized via recrystallization or chromatography.
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
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¹H-NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), acetyl methyl groups (δ 2.6 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 204.18 corroborates the molecular weight.
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X-ray Crystallography: Resolves spatial arrangement, confirming the acetyl and carboxyl substituents’ positions .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MIC) ranging from 50–200 μg/mL . The mechanism likely involves:
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Hydrogen Bonding: Carboxyl and carbonyl groups interact with bacterial cell wall components.
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Hydrophobic Interactions: The aromatic system disrupts membrane integrity.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for targeted modifications:
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Esterification: Replacing the –COOH with ester groups enhances lipid solubility for improved bioavailability.
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Halogenation: Introducing bromine or chlorine at the 4- or 5-positions augments antimicrobial potency .
Table 2: Comparative Bioactivity of Benzofuran Derivatives
| Compound | MIC (Gram-positive Bacteria) | MIC (Candida spp.) |
|---|---|---|
| 6-Acetylbenzofuran-2-COOH | 50–200 μg/mL | Not tested |
| 4-Bromo-6-acetyl derivative | 25–100 μg/mL | 100 μg/mL |
Pharmacokinetic Considerations
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Metabolic Stability: The acetyl group may reduce susceptibility to hepatic oxidation compared to simpler benzofurans.
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Toxicity: Preliminary assays show low cytotoxicity in mammalian cell lines, supporting further development.
Comparison with Related Compounds
Benzofuran-2-carboxylic Acid
The parent compound (C₉H₆O₃, MW 162.14 g/mol) lacks the 6-acetyl group, resulting in lower antimicrobial efficacy (MIC > 500 μg/mL) . This underscores the acetyl substituent’s role in enhancing bioactivity.
Halogenated Analogues
Bromination or chlorination at non-acetyl positions, as seen in methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, improves antifungal activity but increases molecular weight and synthetic complexity .
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets using proteomic or genomic approaches.
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In Vivo Testing: Evaluate toxicity and efficacy in animal models of infection.
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Derivative Libraries: Synthesize and screen analogs with varied substituents to optimize pharmacodynamic profiles.
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